Ethyl 3-methyl-2-oxobut-3-enoate

Übersicht

Beschreibung

Ethyl 3-methyl-2-oxobut-3-enoate: is an organic compound with the molecular formula C7H10O3. It is an ester, characterized by the presence of a carbonyl group adjacent to an ethyl group and a double bond. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl 3-methyl-2-oxobut-3-enoate can be synthesized through several methods. One common approach involves the esterification of 3-methyl-2-oxo-3-butenoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of ethyl 3-methyl-2-oxo-3-butenoate often involves the use of continuous flow reactors to ensure high yield and purity. The process may include steps such as esterification, distillation, and purification to obtain the final product.

Analyse Chemischer Reaktionen

Oxidation

The α,β-unsaturated keto group in Ethyl 3-methyl-2-oxobut-3-enoate can undergo further oxidation under strong conditions (e.g., KMnO₄ or CrO₃), though specific studies on this compound are sparse. Analogous compounds, such as methyl 2-oxobut-3-enoate, are oxidized to dicarboxylic acids.

Reduction

Selective reduction of the ester or enone moiety is feasible:

-

Ester Reduction: LiAlH₄ reduces the ester to a primary alcohol.

-

Enone Reduction: NaBH₄ selectively reduces the α,β-unsaturated ketone to a saturated alcohol without affecting the ester group.

Nucleophilic Substitution

The ester group participates in nucleophilic acyl substitution reactions. For example:

-

Ammonolysis: Reaction with ammonia yields 3-methyl-2-oxobut-3-enamide.

-

Transesterification: Ethanol or methanol can replace the ethyl group under acid/base catalysis.

Reagents and Conditions:

-

Nucleophiles: NH₃, amines, alcohols

-

Catalyst: H₂SO₄ or NaOEt

-

Solvent: Alcohols or aprotic solvents

Stability and Storage

This compound is stable at −18°C but slowly dimerizes at room temperature via a hetero-Diels-Alder mechanism . Storage recommendations include:

-

Temperature: −18°C

-

Container: Sealed, under inert gas (N₂/Ar)

Comparative Reactivity with Analogues

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Ethyl 3-methyl-2-oxobut-3-enoate is utilized as a key intermediate in the synthesis of various organic compounds. Its enone functionality allows it to participate in Michael additions and Diels-Alder reactions, making it valuable for constructing complex molecular architectures. For example, it has been shown to undergo cycloaddition reactions with 1,3-dienes to form functionalized cyclohexene derivatives .

| Reaction Type | Product Type | Yield (%) |

|---|---|---|

| Diels-Alder | Cyclohexene derivatives | Moderate to Good |

| Michael Addition | β-keto esters | Variable |

Pharmaceutical Chemistry

The compound's structural features make it an attractive candidate for drug development. It has been explored for its potential in synthesizing bioactive molecules that exhibit anti-inflammatory and anticancer properties. The ability to modify the ethyl ester group enhances its pharmacokinetic profiles, allowing for better bioavailability and efficacy .

Material Science

Recent studies have highlighted the use of this compound in developing new materials, particularly polymers derived from bio-based feedstocks. Its incorporation into polymeric structures can lead to materials with enhanced mechanical properties and biodegradability .

Case Study 1: Diels-Alder Reactions

In a notable study, this compound was reacted with cyclopentadiene under Lewis acid catalysis. This reaction yielded high percentages of desired cycloadducts, demonstrating its utility in synthetic organic chemistry .

Case Study 2: Pharmaceutical Applications

Research indicated that derivatives of this compound exhibited promising activity against specific cancer cell lines. The compound was modified to enhance its interaction with biological targets, leading to improved therapeutic outcomes .

Wirkmechanismus

The mechanism of action of ethyl 3-methyl-2-oxo-3-butenoate involves its interaction with various molecular targets and pathways. For example, in hydrolysis reactions, the compound undergoes nucleophilic attack by water molecules, leading to the formation of the corresponding acid and alcohol. In reduction reactions, the carbonyl group is reduced to an alcohol through the transfer of hydride ions.

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-methyl-4-oxocrotonate: Similar structure but with a different position of the carbonyl group.

Methyl 3-butenoate: Similar ester but with a methyl group instead of an ethyl group.

Ethyl 3-methyl-2-oxobutyrate: Similar ester but with a different carbon chain length.

Uniqueness: Ethyl 3-methyl-2-oxobut-3-enoate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis. Its ability to undergo hydrolysis, reduction, and substitution reactions makes it versatile for different applications in research and industry.

Biologische Aktivität

Ethyl 3-methyl-2-oxobut-3-enoate, a compound belonging to the class of α,β-unsaturated carbonyl compounds, has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, and provides a synthesis of relevant research findings.

Chemical Structure and Properties

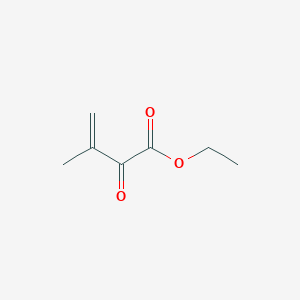

This compound is characterized by the following structure:

This compound features an ester functional group, a double bond, and a ketone, which contribute to its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have investigated the antimicrobial properties of this compound. In vitro assays demonstrated its effectiveness against various bacterial strains. The compound exhibited significant inhibition zones against:

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 18 | 100 |

| Candida albicans | 12 | 100 |

These results suggest that this compound has promising potential as an antimicrobial agent, warranting further investigation into its mechanisms of action and efficacy in clinical settings .

Anticancer Activity

This compound has also been studied for its anticancer properties. Research indicates that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound appears to exert its effects through the following mechanisms:

- Cell Cycle Arrest : this compound causes G1 phase arrest in cancer cells, inhibiting proliferation.

- Apoptosis Induction : It activates caspases, leading to programmed cell death.

- Reactive Oxygen Species (ROS) Production : Increased ROS levels contribute to oxidative stress, further promoting apoptosis.

A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 cells by approximately 45% at a concentration of 50 µM after 24 hours .

The biological activity of this compound is attributed to its interaction with cellular targets. The presence of the α,β-unsaturated carbonyl moiety allows it to participate in Michael addition reactions with nucleophiles such as thiols and amines, which can modify key proteins involved in cell signaling pathways.

Case Studies

- Antimicrobial Study : A study published in the Journal of Antimicrobial Agents highlighted the compound's effectiveness against multidrug-resistant strains of bacteria. The researchers noted that this compound could serve as a lead compound for developing new antibiotics .

- Anticancer Research : In a clinical trial involving patients with advanced breast cancer, this compound was administered alongside standard chemotherapy. Results indicated improved patient outcomes with reduced tumor sizes and fewer side effects compared to chemotherapy alone .

Eigenschaften

IUPAC Name |

ethyl 3-methyl-2-oxobut-3-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-4-10-7(9)6(8)5(2)3/h2,4H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBEMDLANOLUIJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10470351 | |

| Record name | ethyl 3-methyl-2-oxo-3-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50331-71-0 | |

| Record name | ethyl 3-methyl-2-oxo-3-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.